Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the Bischler-Napieralski reaction, which is a common method for constructing isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives with an aldehyde in the presence of a Lewis acid catalyst, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be promoted by oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield a radical cation intermediate, while reduction with sodium borohydride can produce the corresponding alcohol .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in various biological processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-4-5-10-7-8-15-9-12(10)11/h4-6,15H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJPLVTHRSMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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